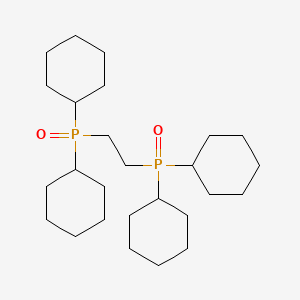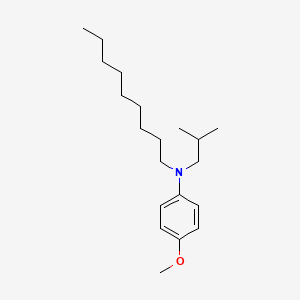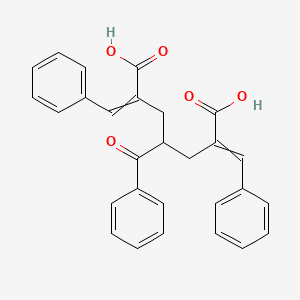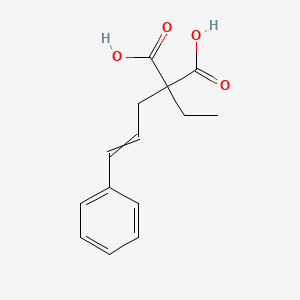
Trichocereine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichocereine is an alkaloid compound found in certain species of cacti, particularly in the genus Trichocereus. It is chemically known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine. This compound is structurally related to mescaline, another well-known cactus alkaloid. This compound has been studied for its potential pharmacological effects and its role in the chemical ecology of cacti .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichocereine can be synthesized from 3,4,5-trimethoxybenzoyl chloride via the diazo ketone intermediate. Another method involves the synthesis of this compound hydrochloride from 3,4,5-trimethoxyphenylacetic acid, yielding an overall 47% . The acid is converted to the corresponding aldehyde, which is then subjected to a series of reactions including reduction and condensation to form the final product .
Industrial Production Methods: The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions: Trichocereine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the synthesis and reactivity of phenethylamine derivatives.
Biology: Research has explored its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: While not as extensively studied as mescaline, trichocereine’s pharmacological properties suggest potential therapeutic applications.
Industry: Its role in the chemical ecology of cacti may have implications for agricultural and horticultural practices
Wirkmechanismus
The mechanism of action of trichocereine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, similar to mescaline. This interaction can lead to altered perception and mood, although the exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Mescaline: Another cactus alkaloid with similar structural features and pharmacological effects.
Phenethylamine: The parent compound of trichocereine, sharing the core structure.
Tyramine: A naturally occurring monoamine compound structurally related to this compound
Uniqueness: this compound is unique due to its specific substitution pattern on the phenethylamine core, which imparts distinct chemical and pharmacological properties. Its presence in certain cacti and its potential synergistic effects with other cactus alkaloids make it a compound of interest for further study .
Eigenschaften
CAS-Nummer |
54547-01-2 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-14(2)7-6-10-8-11(15-3)13(17-5)12(9-10)16-4/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
BTSKBPJWJZFTPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC(=C(C(=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
![6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B14164219.png)
![N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14164227.png)


![Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14164244.png)
![n-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl)-5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B14164250.png)


![N-(4-chlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B14164276.png)
